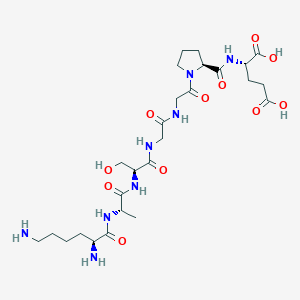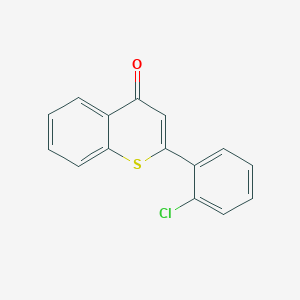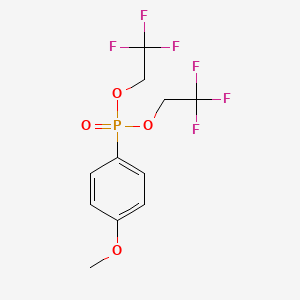
5-(3-Azidopropylamino)-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Azidopropylamino)-5-oxopentanoic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and reactivity. This compound contains an azide group, which is known for its versatility in click chemistry, making it a valuable building block in synthetic chemistry and bioconjugation applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Azidopropylamino)-5-oxopentanoic acid typically involves the reaction of 3-azidopropylamine with a suitable carbonyl compound. One common method is the reaction of 3-azidopropylamine with a carbonylimidazole derivative, followed by hydrolysis to yield the desired product . The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Azidopropylamino)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions, particularly in click chemistry applications.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions (click chemistry).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Triazole derivatives in click chemistry reactions.
Aplicaciones Científicas De Investigación
5-(3-Azidopropylamino)-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as responsive polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(3-Azidopropylamino)-5-oxopentanoic acid primarily involves its reactivity with other molecules through its azide group. The azide group can undergo cycloaddition reactions with alkynes to form stable triazole rings, a process widely used in click chemistry. This reactivity allows the compound to be used in various applications, including the modification of biomolecules and the synthesis of complex molecular architectures .
Comparación Con Compuestos Similares
Similar Compounds
3-Azidopropylamine: Similar in structure but lacks the carbonyl group.
(3-Aminopropyl)triethoxysilane: Contains an amine group and is used in surface functionalization.
α-(3-Azidopropyl)-β-oxo-benzenepropanoic acid ethyl ester: Similar azide functionality but with different substituents.
Uniqueness
5-(3-Azidopropylamino)-5-oxopentanoic acid is unique due to its combination of an azide group and a carbonyl group, which provides it with versatile reactivity and makes it suitable for a wide range of applications in synthetic chemistry, bioconjugation, and materials science.
Propiedades
Número CAS |
510758-33-5 |
|---|---|
Fórmula molecular |
C8H14N4O3 |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
5-(3-azidopropylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C8H14N4O3/c9-12-11-6-2-5-10-7(13)3-1-4-8(14)15/h1-6H2,(H,10,13)(H,14,15) |
Clave InChI |
UPZALMCPRFZBAD-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)NCCCN=[N+]=[N-])CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


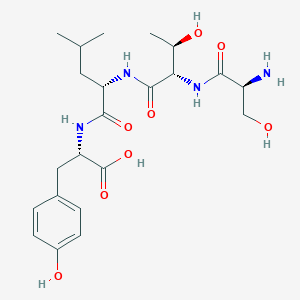
![1-Ethenyl-2-[6-(1-ethenylbenzimidazol-2-yl)sulfanylhexylsulfanyl]benzimidazole](/img/structure/B14246742.png)
methanone](/img/structure/B14246750.png)
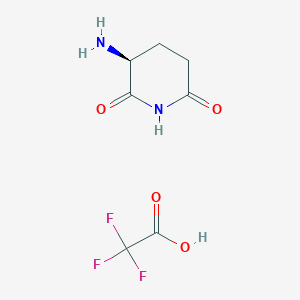
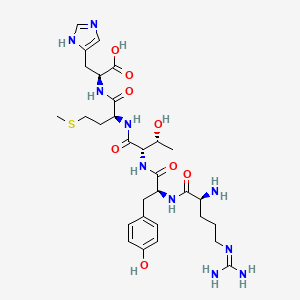
![6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B14246773.png)
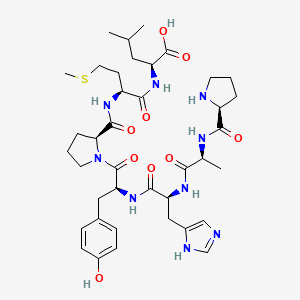
![2-[(2S,3S)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B14246789.png)
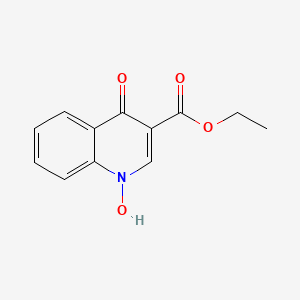
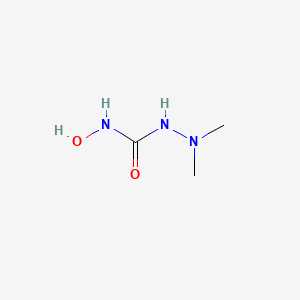
![1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14246806.png)
